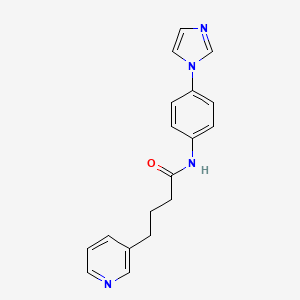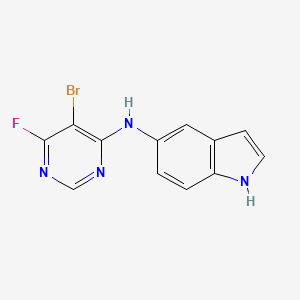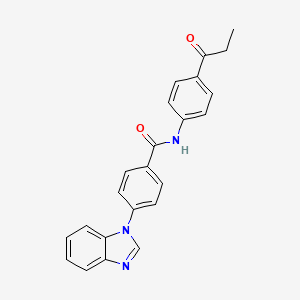![molecular formula C17H17N5O B7433948 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide, also known as TAK-659, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule kinase inhibitor that has shown promising results in various preclinical studies.
Wirkmechanismus
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide works by inhibiting the activity of various kinases involved in the signaling pathways of immune cells. It specifically targets BTK, which is essential for the survival and proliferation of B cells. By inhibiting BTK, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide can block B cell activation and proliferation, leading to a reduction in autoimmune responses. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide also inhibits FLT3, which is involved in the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia.
Biochemical and Physiological Effects:
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders. It has also been shown to inhibit the proliferation of leukemia cells, making it a potential candidate for the treatment of leukemia. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its potency, selectivity, and favorable pharmacokinetic profile. However, the limitations of using 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in lab experiments include its high cost, limited availability, and potential off-target effects.
Zukünftige Richtungen
There are several future directions for the research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide. One direction is to explore its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its combination therapy with other drugs to enhance its efficacy and reduce potential side effects. Additionally, further studies are needed to understand the long-term safety and efficacy of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide in clinical trials.
Conclusion:
In conclusion, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide is a promising compound that has shown potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide are needed to fully understand its therapeutic potential and clinical application.
Synthesemethoden
The synthesis of 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide involves a multi-step process that starts with the reaction of 3-bromo-4-picoline with 4-aminobenzonitrile to form 4-(3-bromo-4-pyridinylamino)benzonitrile. This intermediate is then reacted with 2-azidoethylamine to form 4-(3-(2-azidoethylamino)-4-pyridinylamino)benzonitrile. Finally, the product is treated with 4-(2-(1H-1,2,3-triazol-4-yl)ethyl)aniline to form the desired compound, 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide.
Wissenschaftliche Forschungsanwendungen
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit multiple kinases, including BTK, FLT3, and ITK, which are involved in the pathogenesis of these diseases. 4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide has also been shown to have immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune disorders.
Eigenschaften
IUPAC Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(5-1-3-14-4-2-10-18-13-14)21-15-6-8-16(9-7-15)22-19-11-12-20-22/h2,4,6-13H,1,3,5H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDHUBVRQUTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[Methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]-3-[2-[(6-methylpyridin-2-yl)amino]ethyl]urea](/img/structure/B7433866.png)
![1-[[2-(Ethoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-[2-[methyl-[(1-methylimidazol-2-yl)methyl]amino]pyrimidin-5-yl]urea](/img/structure/B7433868.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)

![N-[3-bromo-4-[3-(hydroxymethyl)pyrrolidin-1-yl]phenyl]-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide](/img/structure/B7433881.png)

![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)


![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)

